REACTION_SMILES
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[C:22]([N:23]1[C:28](=[O:37])[c:29]2[c:30]([cH:33][cH:34][cH:35][cH:36]2)[C:31]1=[O:32])([O:24][CH2:25][CH3:26])=[O:27].[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][c:10]1[cH:11][cH:12][c:13]2[nH:14][cH:15][c:16]([CH2:17][CH2:18][NH2:19])[c:20]2[cH:21]1.[CH3:38][CH2:39][N:40]([CH2:41][CH3:42])[CH2:43][CH3:44].[ClH:1]>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][c:10]1[cH:11][cH:12][c:13]2[nH:14][cH:15][c:16]([CH2:17][CH2:18][N:19]3[C:28](=[O:37])[c:29]4[c:30]([cH:33][cH:34][cH:35][cH:36]4)[C:31]3=[O:32])[c:20]2[cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1c[nH]c2ccc(OCc3ccccc3)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCc1c[nH]c2ccc(OCc3ccccc3)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |